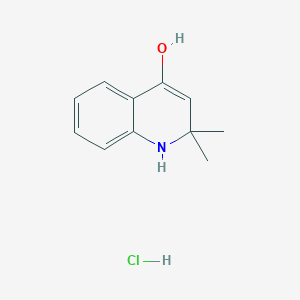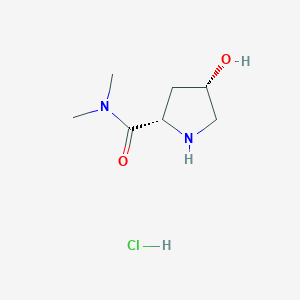![molecular formula C18H17N3O B2501040 N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide CAS No. 1355508-09-6](/img/structure/B2501040.png)
N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide is a complex organic compound with a unique structure that includes a cyano group, a methylphenyl group, a pyridinyl group, and a cyclopropane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the cyclopropane ring formation, followed by the introduction of the pyridinyl group, and finally the attachment of the cyano and methylphenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The pyridinyl group can participate in hydrogen bonding and π-π interactions, which are important for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(2-methylphenyl)methyl]-2-(pyridin-4-yl)cyclopropane-1-carboxamide
- N-[cyano(2-methylphenyl)methyl]-2-(pyridin-2-yl)cyclopropane-1-carboxamide
- N-[cyano(2-methylphenyl)methyl]-2-(quinolin-3-yl)cyclopropane-1-carboxamide
Uniqueness
N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide is unique due to the specific positioning of the pyridinyl group, which can significantly influence its chemical and biological properties. This positioning can affect the compound’s binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-2-pyridin-3-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-5-2-3-7-14(12)17(10-19)21-18(22)16-9-15(16)13-6-4-8-20-11-13/h2-8,11,15-17H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADNQTCHRVONAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)C2CC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
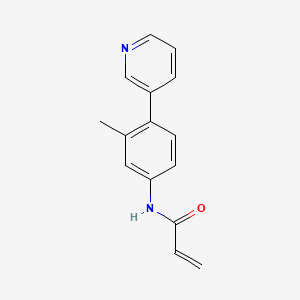
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2500960.png)
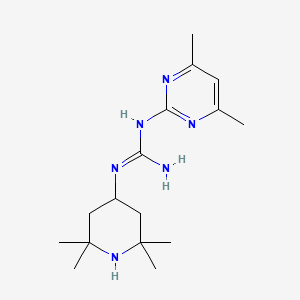
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2500964.png)
![N-[4-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(CYCLOHEXYLFORMAMIDO)ACETAMIDE](/img/structure/B2500966.png)
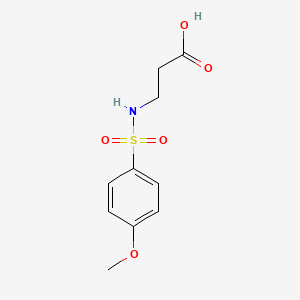
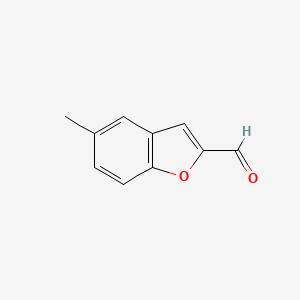
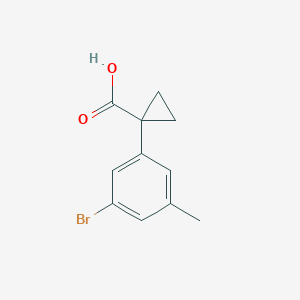
![N-tert-butyl-N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]ethanediamide](/img/structure/B2500975.png)

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline](/img/structure/B2500977.png)
